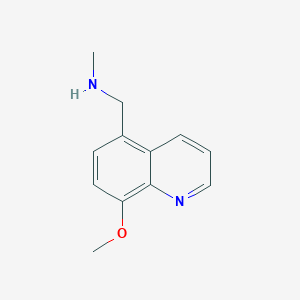

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine

Description

Systematic IUPAC Nomenclature and CAS Registry Number (937647-97-7)

The systematic nomenclature of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine follows International Union of Pure and Applied Chemistry conventions, providing precise structural identification through its Chemical Abstracts Service registry number 937647-97-7. The compound is alternatively designated as (8-methoxyquinolin-5-yl)methylamine, reflecting the specific positioning of functional groups within the quinoline framework. Additional nomenclature variations include 5-quinolinemethanamine, 8-methoxy-N-methyl-, which emphasizes the quinoline core structure with methoxy substitution at position 8 and N-methylmethanamine attachment at position 5.

The molecular formula C₁₂H₁₄N₂O indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in an average molecular mass of 202.257 daltons. The monoisotopic mass has been determined to be 202.110613 daltons, providing precise mass spectrometric identification parameters. The compound's InChI key PBQJRKNTVWCJKJ-UHFFFAOYSA-N serves as a unique digital identifier for computational chemistry applications.

International nomenclature variations demonstrate the compound's recognition across different linguistic and scientific contexts. The German systematic name appears as 1-(8-Methoxy-5-chinolinyl)-N-methylmethanamin, while the French designation is 1-(8-Méthoxy-5-quinoléinyl)-N-méthylméthanamine. These multilingual nomenclature systems ensure consistent identification across international scientific literature and regulatory frameworks.

Structural Relationship to Quinoline Alkaloid Derivatives

The structural foundation of this compound demonstrates clear relationships to naturally occurring quinoline alkaloids, particularly those found in medicinal plants and pharmaceutical applications. Quinoline itself serves as a privileged molecular framework in medicinal chemistry, with derivatives exhibiting diverse biological activities ranging from antimalarial properties to neuroprotective effects. The compound's structure incorporates key elements characteristic of bioactive quinoline derivatives, including the aromatic heterocycle formed by the fusion of benzene and pyridine rings.

The methoxy group positioned at the 8-position of the quinoline ring creates specific electronic and steric effects that influence the compound's chemical reactivity and potential biological interactions. This substitution pattern parallels that observed in various natural alkaloids where methoxy groups serve crucial roles in modulating pharmacological properties. The N-methylmethanamine substituent at position 5 introduces additional nitrogen functionality that enhances the compound's potential for hydrogen bonding and electrostatic interactions, features commonly observed in biologically active quinoline derivatives.

Comparative analysis with established quinoline alkaloids reveals structural similarities to compounds such as quinine, which contains methoxy substitution and complex side chain arrangements. The positioning of functional groups in this compound reflects common structural motifs found in alkaloids that demonstrate antimalarial, antioxidant, and neuroprotective activities. Research has indicated that quinoline derivatives with similar substitution patterns exhibit promising biological activities, including inhibition of enzymes such as catechol-O-methyltransferase, acetylcholinesterase, and monoamine oxidase type B.

The compound's structural arrangement also demonstrates characteristics that align with quinoline derivatives designed for multifunctional antioxidant and neuroprotective applications. Studies have shown that quinoline derivatives with methoxy and amino group substitutions can exhibit enhanced free radical scavenging capabilities through both single electron transfer and hydrogen atom transfer mechanisms. These structural features position this compound within a class of compounds that show potential for therapeutic applications.

Isomeric Considerations in Methoxyquinoline Substitution Patterns

The isomeric landscape of methoxyquinoline derivatives reveals significant diversity in substitution patterns that directly influence chemical and biological properties. Position-specific methoxy substitution creates distinct isomers with varying characteristics, as demonstrated by the existence of 2-methoxyquinoline, 6-methoxyquinoline, and 8-methoxyquinoline. Each positional isomer exhibits unique electronic distributions and steric arrangements that affect molecular interactions and reactivity patterns.

2-Methoxyquinoline, with CAS number 6931-16-4, represents an isomer where methoxy substitution occurs at the 2-position of the quinoline ring, creating different electronic effects compared to the 8-position substitution found in this compound. The 2-position substitution places the methoxy group adjacent to the nitrogen atom in the pyridine ring, resulting in distinct hydrogen bonding capabilities and electronic resonance patterns. This positional difference significantly influences the compound's chemical behavior and potential biological interactions.

6-Methoxyquinoline, designated by CAS number 5263-87-6, demonstrates methoxy substitution at the 6-position, which creates an intermediate electronic environment between the 2- and 8-position isomers. This compound, also known as para-quinanisole or methyl 6-quinolyl ether, exhibits specific aromatic ether characteristics that distinguish it from other positional isomers. The 6-position substitution influences the overall molecular symmetry and creates unique opportunities for intermolecular interactions.

8-Methoxyquinoline, with CAS number 938-33-0, shares the same methoxy substitution position as the target compound but lacks the additional N-methylmethanamine substituent. This structural similarity provides insight into the specific contributions of the methylamine functionality in this compound. The 8-methoxy substitution creates specific electronic effects that influence the reactivity of the 5-position, where the methylamine group is attached in the target compound.

Additional isomeric complexity arises from compounds such as 8-methoxy-2-methylquinoline, which demonstrates multiple substitution patterns combining methoxy and methyl groups at different positions. This compound, with molecular formula C₁₁H₁₁NO, illustrates how additional methyl substitution at the 2-position creates further structural diversity within the methoxyquinoline family. The combination of methoxy and methyl substitutions creates unique steric and electronic environments that influence molecular behavior.

| Compound | CAS Number | Methoxy Position | Additional Substitutions | Molecular Formula |

|---|---|---|---|---|

| 2-Methoxyquinoline | 6931-16-4 | 2 | None | C₁₀H₉NO |

| 6-Methoxyquinoline | 5263-87-6 | 6 | None | C₁₀H₉NO |

| 8-Methoxyquinoline | 938-33-0 | 8 | None | C₁₀H₉NO |

| 8-Methoxy-2-methylquinoline | 3033-80-5 | 8 | 2-methyl | C₁₁H₁₁NO |

| This compound | 937647-97-7 | 8 | 5-N-methylmethanamine | C₁₂H₁₄N₂O |

The substitution pattern analysis reveals that this compound represents a unique structural arrangement within the methoxyquinoline family. The combination of 8-methoxy substitution with 5-position N-methylmethanamine attachment creates a compound with distinct electronic and steric characteristics that differentiate it from simpler methoxyquinoline isomers. This structural complexity contributes to the compound's potential for specific molecular interactions and biological activities that may not be observed in simpler isomeric forms.

Properties

IUPAC Name |

1-(8-methoxyquinolin-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-13-8-9-5-6-11(15-2)12-10(9)4-3-7-14-12/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQJRKNTVWCJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586306 | |

| Record name | 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937647-97-7 | |

| Record name | 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Methylation of 8-Methoxyquinoline

- Reagents and Conditions: The N-methylation is typically carried out using methyl iodide as the methylating agent in the presence of a base such as potassium carbonate .

- Mechanism: The base deprotonates the quinoline nitrogen, enabling nucleophilic substitution by methyl iodide.

- Outcome: This step yields N-methyl-8-methoxyquinoline, an intermediate essential for subsequent functionalization.

Reductive Amination to Introduce the Methanamine Group

- Reagents: The intermediate N-methyl-8-methoxyquinoline is reacted with formaldehyde and a suitable secondary amine under reductive amination conditions.

- Reducing Agent: Sodium borohydride (NaBH4) or similar hydride donors are commonly used to reduce the iminium intermediate formed during the reaction.

- Procedure: The reaction is typically performed in methanol at room temperature, stirring for several hours to ensure complete conversion.

- Purification: The crude product is isolated by extraction and purified via column chromatography using solvent systems such as methanol/dichloromethane mixtures.

Alternative Synthetic Routes

While the above method is predominant, related synthetic strategies have been reported in literature involving:

- Formation of nitromethyl intermediates followed by reduction and amination steps, as seen in the synthesis of related quinoline derivatives.

- Use of continuous flow reactors and optimized reaction parameters for industrial-scale synthesis to improve yield and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| N-Methylation | 8-methoxyquinoline, methyl iodide, K2CO3 | Room temperature | Several hours | Base facilitates methylation |

| Reductive Amination | N-methyl-8-methoxyquinoline, formaldehyde, secondary amine, NaBH4 | Room temperature | 3–5 hours | Methanol solvent preferred |

| Purification | Column chromatography (MeOH:DCM, 1:9 → 2:8) | Ambient | Variable | Ensures high purity |

Analytical and Purification Techniques

- Column Chromatography: Flash chromatography using methanol/dichloromethane gradients is standard for purification.

- Extraction: Post-reaction mixtures are often extracted with ethyl acetate and dried over sodium sulfate.

- Characterization: Purified compounds are confirmed by NMR, mass spectrometry, and elemental analysis to verify structure and purity.

Research Findings and Synthetic Efficiency

- The described synthetic route provides a straightforward and efficient method to obtain this compound with good yields and reproducibility.

- Optimization of reaction times and reagent stoichiometry has been shown to improve overall yield and reduce by-products.

- Industrial adaptations include continuous flow synthesis and use of greener solvents to enhance scalability and environmental compliance.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Type | Conditions | Purification Method | Yield & Notes |

|---|---|---|---|---|---|

| N-Methylation | Methyl iodide, K2CO3 | Nucleophilic substitution | RT, several hours | Column chromatography | High yield, clean conversion |

| Reductive Amination | Formaldehyde, secondary amine, NaBH4 | Reductive amination | RT, 3–5 hours | Extraction + chromatography | Efficient, mild conditions |

| Alternative Routes | Nitromethyl intermediates, Raney Ni | Reduction, amination | Hydrogen atmosphere | Chromatography | Used for related quinoline derivatives |

Chemical Reactions Analysis

Types of Reactions: 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives

5-Methoxyquinolin-8-amine

- Structure : Features a methoxy group at the 5-position and an amine at the 8-position (C₁₀H₁₀N₂O).

- Key Differences: The absence of the N-methylmethanamine group reduces steric bulk and alters electronic properties. Purity is reported at 97%, with commercial availability in 100 mg–1 g quantities .

6-Bromo-2-methoxyquinoline

- Structure: Bromine substituent at the 6-position and methoxy at the 2-position (C₁₀H₈BrNO).

- This compound is noted for synthetic versatility in cross-coupling reactions .

N-Methylmethanamine Derivatives

1-(4-Chlorophenyl)-N-methylmethanamine

- Structure: Chlorophenyl group instead of quinoline (C₈H₁₀ClN).

- Key Differences: Simpler aromatic system with a chlorine substituent. Synthesized via reflux of 4-chlorobenzyl chloride with methylamine, yielding a 56% crude product as a yellow oil . Lower molecular weight (155.62 g/mol) suggests higher volatility compared to the quinoline analog.

1-(2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Heterocyclic Analogs

N-Methyl-1-[3-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine

- Structure : Oxadiazole ring with pyrrolidine and methylamine groups (C₉H₁₇N₅O).

- This compound is explored in drug discovery for its modular scaffold .

1-[5-(2-Fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine

Structural and Physicochemical Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | C₁₂H₁₄N₂O | 202.25 | Quinoline, methoxy, N-methylmethanamine | Aromatic, moderate polarity |

| 5-Methoxyquinolin-8-amine | C₁₀H₁₀N₂O | 174.20 | Quinoline, methoxy, amine | Hydrogen-bonding capability |

| 1-(4-Chlorophenyl)-N-methylmethanamine | C₈H₁₀ClN | 155.62 | Chlorophenyl, N-methylmethanamine | Volatile, simpler synthesis |

| 1-(2-(4-Cl-3-F-phenoxy)-5-F-phenyl)-N-methylmethanamine | C₁₇H₁₆ClF₂N₂O | 342.77 | Biphenyl ether, halogens | High electronegativity, stability |

| N-Methyl-1-[3-(pyrrolidinylmethyl)-oxadiazolyl]methanamine | C₉H₁₇N₅O | 227.27 | Oxadiazole, pyrrolidine | Polar, modular scaffold |

Biological Activity

1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine, a compound with the CAS number 937647-97-7, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The process begins with 8-methoxyquinoline.

- N-Methylation : The quinoline undergoes N-methylation using methyl iodide in the presence of a base like potassium carbonate.

- Amination : The resulting N-methyl-8-methoxyquinoline is subjected to amination with formaldehyde and a secondary amine under reductive conditions.

These methods ensure high yield and purity, particularly when optimized for industrial production.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain quinoline compounds effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) ranging from 3.125 to 6.25 µg/ml .

Anticancer Activity

Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7) and pancreatic adenocarcinoma (PANC1). Notably, specific derivatives have shown over 50% reduction in cell viability at concentrations as low as 1 µM .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of a library of small molecules, including quinoline derivatives. The results indicated that compounds similar to this compound effectively disrupted bacterial cell envelopes without inducing significant hemolysis in human red blood cells .

Case Study 2: Anticancer Screening

In another study focusing on anticancer screening, several compounds were evaluated against different cancer cell lines. The findings revealed that specific derivatives significantly reduced cell viability in PANC1 and MCF7 cells, indicating their potential as therapeutic agents in cancer treatment .

Data Tables

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| This compound | 3.125 - 6.25 | Antimicrobial |

| Quinoline Derivative X | <10 | Anticancer |

| Quinoline Derivative Y | >50 | Low activity |

The exact mechanism of action for this compound is not fully elucidated; however, its biological effects are believed to stem from interactions with specific molecular targets involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The unique structure of the compound may enable it to act on multiple targets within these pathways, contributing to its efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous N-methylmethanamine derivatives are synthesized by refluxing a benzyl chloride precursor with methylamine in ethanol, followed by vacuum distillation and NaHCO₃ washing to remove excess reagents . Purity is typically assessed via HPLC (≥95%) and confirmed by NMR (e.g., absence of methylamine peaks at δ 2.3–2.5 ppm). Crystallization from ethanol/water mixtures may improve yield (e.g., ~56% for similar compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm methoxy (δ ~3.8–4.0 ppm) and N-methyl groups (δ ~2.2–2.5 ppm).

- FT-IR : Key peaks include C-N stretches (~1,250 cm⁻¹) and quinoline ring vibrations (~1,600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and packing motifs, as demonstrated for related 8-hydroxyquinoline derivatives .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) due to potential respiratory irritation .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with water for 15 minutes. Seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Compare binding affinities with known inhibitors .

- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) at 25°C and 37°C.

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots using DSC data .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodological Answer :

- Crystallization Screening : Use solvent/anti-solvent systems (e.g., ethanol/water) to isolate polymorphs.

- PXRD and DSC : Differentiate forms by unique diffraction peaks (e.g., 2θ = 12.5° vs. 15.3°) and melting endotherms .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks; monitor changes via HPLC .

Q. What structural modifications enhance its activity in specific biological assays?

- Methodological Answer :

- SAR Studies : Replace methoxy with halogen (e.g., Cl, F) or bulky groups (e.g., CF₃) to assess steric/electronic effects .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₀₀ for kinase targets).

- Metabolite Profiling : Use LC-MS to identify oxidation products (e.g., quinoline N-oxide) in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.